molecular formula C19H17N5O B11233789 2-(4-Methoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11233789
M. Wt: 331.4 g/mol
InChI Key: QWGMYPQWRAUWNW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and triazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-Methoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

  • 3-(2-Pyridyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 1,2,4-Triazolo[1,5-a]pyridine
  • Thiazolo[3,2-b][1,2,4]triazole

Comparison: Compared to similar compounds, 2-(4-Methoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both methoxyphenethyl and pyridyl groups. This structural feature enhances its chemical reactivity and potential biological activities. The compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields further distinguish it from other triazolopyrimidines .

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17N5O/c1-25-16-5-2-14(3-6-16)4-7-18-22-19-21-13-10-17(24(19)23-18)15-8-11-20-12-9-15/h2-3,5-6,8-13H,4,7H2,1H3

InChI Key

QWGMYPQWRAUWNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4

Origin of Product

United States

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